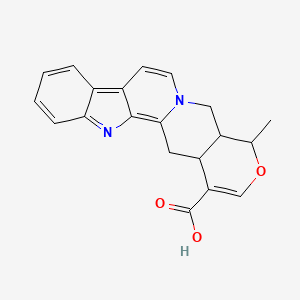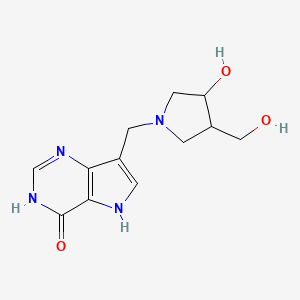
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate can be synthesized through the reaction of ruthenium trichloride with acetic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction can be represented as follows:
RuCl3+CH3COOH→Ru3(μ3O)(CH3COO)6(H2O)3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mécanisme D'action
The mechanism by which Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate exerts its effects involves coordination with target molecules. The ruthenium centers can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The central oxo group and acetate ligands play crucial roles in stabilizing the complex and mediating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium (III) chloride: Another ruthenium-based compound with different ligands.
Ruthenium (III) nitrosyl: Features a nitrosyl ligand instead of acetate.
Ruthenium (III) ammine complexes: Contain ammine ligands.
Uniqueness
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate is unique due to its specific coordination environment, featuring a central oxo group and multiple acetate ligands. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C14H33O18Ru3 |
|---|---|
Poids moléculaire |
792.6 g/mol |
Nom IUPAC |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
Clé InChI |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)




